6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Quinoline Formation: The pyrazole intermediate is then subjected to a Friedländer synthesis, which involves the condensation of the pyrazole with an aniline derivative in the presence of a Lewis acid catalyst.
Fluorination: Introduction of fluorine atoms is achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups if present.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings using reagents like halogens, nitro compounds, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs due to its ability to interact with biological targets.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 6-fluoro-3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 6-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
Compared to its analogs, 6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a more potent and selective agent in various applications.
Properties
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-5-11-17(12-6-14)28-23-18-3-2-4-20(25)22(18)26-13-19(23)21(27-28)15-7-9-16(24)10-8-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZXYOHUUBRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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